molecular formula C9H12Cl2N2 B12774877 N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride CAS No. 1934-04-9

N'-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride

Cat. No.: B12774877
CAS No.: 1934-04-9
M. Wt: 219.11 g/mol
InChI Key: LXFAVHVIWBCBHG-UHFFFAOYSA-N
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Description

N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group attached to a dimethylmethanimidamide moiety, forming a hydrochloride salt. Its unique structure imparts specific chemical and physical properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride typically involves the reaction of 4-chloroaniline with dimethylformamide dimethyl acetal. The reaction proceeds under controlled conditions to yield the desired product. The general reaction scheme is as follows:

[ \text{4-Chloroaniline} + \text{Dimethylformamide dimethyl acetal} \rightarrow \text{N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl derivatives, while substitution can produce a variety of substituted compounds.

Scientific Research Applications

N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-Chlorophenyl)acetamide
  • 4-Chlorophenylhydrazine hydrochloride
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Comparison: N’-(4-Chlorophenyl)-N,N-dimethylmethanimidamide hydrochloride is unique due to its specific structure, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for particular applications where others may not be as effective.

Properties

CAS No.

1934-04-9

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

N'-(4-chlorophenyl)-N,N-dimethylmethanimidamide;hydrochloride

InChI

InChI=1S/C9H11ClN2.ClH/c1-12(2)7-11-9-5-3-8(10)4-6-9;/h3-7H,1-2H3;1H

InChI Key

LXFAVHVIWBCBHG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC=C(C=C1)Cl.Cl

Origin of Product

United States

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